4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-OXAZOL-5-AMINE
Description
This compound features a 1,3-oxazole core substituted at position 2 with a 2-chlorophenyl group, at position 4 with a benzenesulfonyl moiety, and at position 5 with a dimethylamino propylamine chain. While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogues highlight its likely applications in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
N-[4-(benzenesulfonyl)-2-(2-chlorophenyl)-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S/c1-24(2)14-8-13-22-19-20(28(25,26)15-9-4-3-5-10-15)23-18(27-19)16-11-6-7-12-17(16)21/h3-7,9-12,22H,8,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNPYPWQYGHCTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=C(N=C(O1)C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-OXAZOL-5-AMINE typically involves multiple steps, including the formation of the oxazole ring and subsequent functionalization. Common reagents used in the synthesis may include benzenesulfonyl chloride, 2-chlorophenylamine, and dimethylaminopropylamine. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-OXAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-OXAZOL-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share key structural motifs with the target molecule:
Key Observations :
- Target vs. AAZ : Both feature 1,3-oxazole cores, but AAZ substitutes position 2 with an ethylsulfonyl-methoxyphenyl group and position 5 with a pyridinylphenyl group. The ethylsulfonyl group in AAZ may enhance metabolic stability compared to the benzenesulfonyl group in the target compound .
- Target vs. Pyridinyloxy Benzenesulfonamide: The latter replaces the oxazole with a benzenesulfonamide scaffold but retains the dimethylaminopropyl chain.
Physicochemical and Pharmacokinetic Properties
Research Findings :
- AAZ : Classified as an experimental drug (DB07334), it likely targets kinases or inflammatory pathways due to its pyridinyl and sulfonyl motifs. Its ethylsulfonyl group may reduce hepatic clearance compared to benzenesulfonyl derivatives .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-[3-(dimethylamino)propyl]-1,3-oxazol-5-amine, and how can purity be optimized?
- Methodology :
- Step 1 : Use a multi-step condensation approach. First, synthesize the oxazole core via cyclization of 2-chloroacetamide derivatives with benzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Step 2 : Introduce the 3-(dimethylamino)propylamine moiety via nucleophilic substitution, ensuring anhydrous conditions to prevent hydrolysis .
- Purity Optimization : Employ column chromatography (silica gel, CHCl₃:MeOH 9:1) followed by recrystallization from ethanol. Validate purity using HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) with >98% purity thresholds .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- Structural Confirmation :
- ¹H/¹³C NMR : Analyze aromatic protons (δ 7.2–8.1 ppm for benzene rings) and sulfonyl/oxazole signals (e.g., sulfonyl SO₂ at δ ~3.5 ppm in DMSO-d₆) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected m/z: ~490.2) .
- Functional Groups : Use FT-IR to identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and oxazole C=N (~1650 cm⁻¹) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodology :
- pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures (>200°C typical for sulfonamides) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodology :
- Control for Purity : Re-evaluate conflicting studies by verifying compound purity (HPLC, elemental analysis) and excluding batches with <95% purity .
- Assay Conditions : Standardize in vitro assays (e.g., kinase inhibition) using identical cell lines (e.g., HEK293), buffer systems, and incubation times. Address solvent effects (e.g., DMSO ≤0.1%) .
- Meta-Analysis : Use statistical tools (e.g., ANOVA with post-hoc tests) to compare data across studies, accounting for variables like concentration ranges and endpoint measurements .
Q. How can structure-activity relationships (SAR) be explored for modifications to the benzenesulfonyl or 2-chlorophenyl moieties?
- Methodology :
- Analog Synthesis : Replace benzenesulfonyl with methylsulfonyl or p-toluenesulfonyl groups via analogous synthetic steps. Modify the chlorophenyl group to fluorophenyl or methoxyphenyl derivatives .
- Biological Testing : Compare IC₅₀ values in target assays (e.g., enzyme inhibition). Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to active sites (e.g., ATP-binding pockets) .
Q. What in silico approaches predict the compound’s pharmacokinetic properties and off-target interactions?
- Methodology :
- ADME Prediction : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism. Validate with experimental Caco-2 permeability assays .
- Off-Target Screening : Perform molecular dynamics simulations (GROMACS) to assess interactions with non-target proteins (e.g., hERG channel). Cross-reference with PubChem BioAssay data .
Data Analysis & Experimental Design
Q. How should researchers design dose-response studies to minimize variability in IC₅₀ determinations?
- Methodology :
- Dose Range : Use 10-point serial dilutions (0.1 nM–100 µM) covering the anticipated activity window. Include positive controls (e.g., staurosporine for kinase assays) .
- Replicates : Perform triplicate measurements across three independent experiments. Apply nonlinear regression (GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals .
Q. What analytical workflows validate the compound’s mechanism of action in cellular models?
- Methodology :
- Pathway Analysis : Use RNA-seq or phosphoproteomics to identify downstream targets. Confirm via siRNA knockdown of suspected pathways (e.g., MAPK/ERK) .
- Competitive Binding Assays : Employ fluorescence polarization or SPR to measure direct binding to target proteins (e.g., kinases) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
